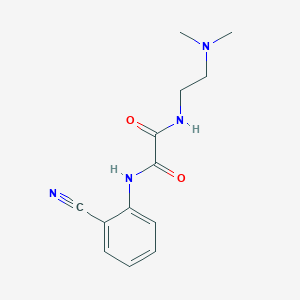

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

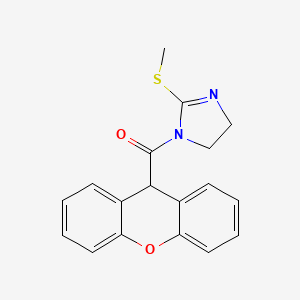

The synthesis of related compounds often involves reactions with reagents containing a thioamide moiety, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas . The precursor N-(2-cyanophenyl)benzimidoyl chloride was used to synthesize various compounds .Chemical Reactions Analysis

The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety gave different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine and quinazoline . The reaction pathways of prepared compounds are discussed .Wissenschaftliche Forschungsanwendungen

Crystallographic Studies

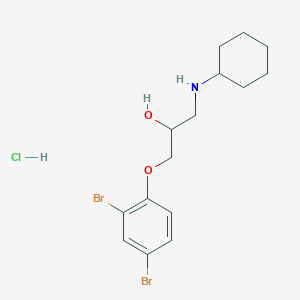

- The compound racemic 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol was characterized at approximately 110K, revealing a hydrogen-bonded structure with different conformational features compared to its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).

Polymer Science

- A cationic polymer was synthesized from N-[3-(dimethylamino)propyl] methacrylamide and transformed into a zwitterionic form upon irradiation. This property was used to condense and release double-strand DNA, as well as to switch antibacterial activity (Sobolčiak et al., 2013).

Synthetic Methodology

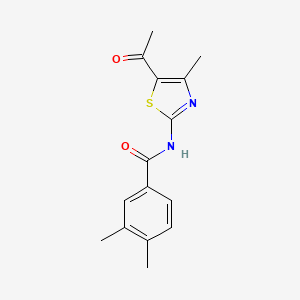

- A novel synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Neuropharmacology

- Studies on orexin-1 and orexin-2 receptors in rats revealed insights into sleep-wake modulation, implicating the role of these receptors in sleep regulation (Dugovic et al., 2009).

Anticancer Research

- The compound N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane was studied for its role in inducing programmed cell death in cancer cells, highlighting the potential for this class of compounds in cancer treatment (Ha et al., 1997).

Organometallic Chemistry

- The synthesis and characterization of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides revealed insights into the solubility and molecular structure of these compounds (Koten et al., 1978).

Electrochromic Applications

- The electrochromic properties of oxazine derivatives, including their switching behaviour and potential applications in devices, were investigated (Zhu et al., 2014).

Alzheimer's Disease Research

- A hydrophobic radiofluorinated derivative was used in positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Medicinal Chemistry

- The novel bicyclic compound Wy-45,030 was studied for its neurochemical profile, showing potential as an antidepressant (Muth et al., 1986).

Chemical Synthesis

- The synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and its derivatives were explored, providing a method for obtaining these compounds (Obydennov et al., 2013).

Educational Applications

- An efficient synthesis method for N,N-Diethyl-3-methylbenzamide (DEET) was developed, suitable for educational purposes in organic chemistry courses (Withey & Bajic, 2015).

Polymeric Materials

- The thermal response of narrow-disperse Poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization was studied, providing insights into the properties of these polymers (Xia et al., 2005).

Zukünftige Richtungen

The future directions for research on “N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. These compounds may have potential uses in the synthesis of heterocyclic skeletons , which are important in various fields of chemistry and biology.

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(dimethylamino)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-17(2)8-7-15-12(18)13(19)16-11-6-4-3-5-10(11)9-14/h3-6H,7-8H2,1-2H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGNNYMNCQEWEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2826719.png)

![2-(5-Chloropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2826723.png)

![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride](/img/structure/B2826724.png)

![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)

![1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2826732.png)

![1-(furan-2-ylmethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2826733.png)

![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2826741.png)